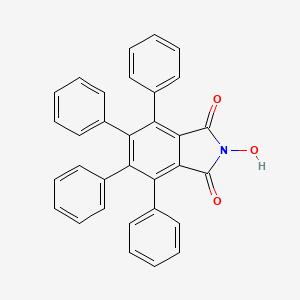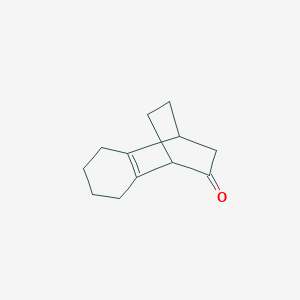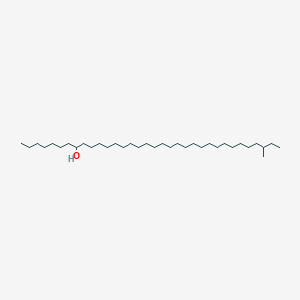
32-Methyltetratriacontan-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
32-Methyltetratriacontan-8-OL is an ultra-long-chain primary fatty alcohol It is a derivative of tetratriacontan-1-ol, substituted by a methyl group at position 32
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 32-Methyltetratriacontan-8-OL typically involves the alkylation of tetratriacontan-1-ol with a methylating agent. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of a methyl halide (e.g., methyl iodide) to introduce the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a strong acid or base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
32-Methyltetratriacontan-8-OL has diverse applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactivity.
Biology: Investigated for its role in biological membranes and its potential effects on membrane fluidity and function.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its long-chain structure and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 32-Methyltetratriacontan-8-OL involves its interaction with biological membranes. Its long hydrophobic chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparación Con Compuestos Similares
Tetratriacontan-1-ol: The parent compound without the methyl substitution.
1-Hydroxytetratriacontan-4-one: Another long-chain alcohol with a hydroxyl group at a different position.
5-Acetoxytriacontane: A long-chain compound with an acetoxy group.
Uniqueness: 32-Methyltetratriacontan-8-OL is unique due to its specific methyl substitution, which can alter its physical and chemical properties compared to its analogs. This substitution can affect its solubility, melting point, and reactivity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
143519-13-5 |
|---|---|
Fórmula molecular |
C35H72O |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
32-methyltetratriacontan-8-ol |
InChI |
InChI=1S/C35H72O/c1-4-6-7-25-29-32-35(36)33-30-27-24-22-20-18-16-14-12-10-8-9-11-13-15-17-19-21-23-26-28-31-34(3)5-2/h34-36H,4-33H2,1-3H3 |
Clave InChI |
BABVRDSPAFLGCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCCCCCCCCCCCCCCCCCCCCC(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


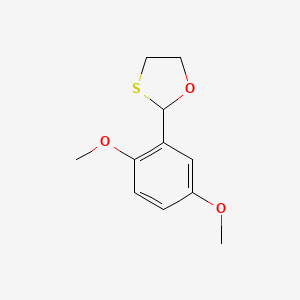
![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)
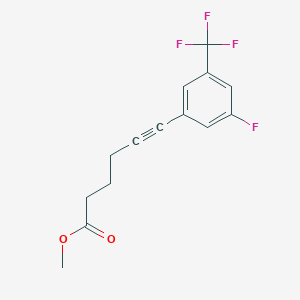
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)

![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
![2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide](/img/structure/B12543926.png)
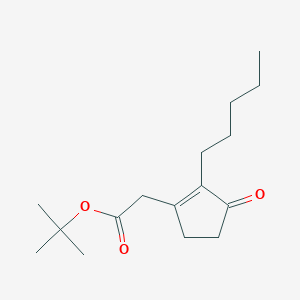
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)
